Methyl 6-ethynyl-1H-indole-4-carboxylate: A Privileged Scaffold for Bioorthogonal Drug Discovery
Methyl 6-ethynyl-1H-indole-4-carboxylate: A Privileged Scaffold for Bioorthogonal Drug Discovery
Executive Summary
In modern drug discovery, the design of bifunctional chemical probes is paramount for target identification, target validation, and the development of Proteolysis Targeting Chimeras (PROTACs). Methyl 6-ethynyl-1H-indole-4-carboxylate (CAS: 2870652-93-8) has emerged as a highly specialized, privileged building block that meets these exact needs[1].
The indole core is ubiquitous in pharmacology, frequently utilized to mimic the adenine ring of ATP in kinase inhibitors or to target the zinc-binding domains of histone deacetylases (HDACs)[2]. By functionalizing this core with a 4-carboxylate and a 6-ethynyl group, chemists gain two orthogonal vectors:
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The 4-Carboxylate Vector: Serves as a synthetic handle for amide coupling, enabling the attachment of solvent-exposed linkers (e.g., PEG chains for PROTACs).
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The 6-Ethynyl Vector: Acts as a terminal alkyne handle for bioorthogonal Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), famously known as "click chemistry"[3].
This whitepaper details the physicochemical properties, synthetic causality, and standardized experimental protocols for utilizing this compound in advanced chemical biology workflows.
Molecular Architecture & Physicochemical Profile
The strategic placement of functional groups on the indole ring dictates its utility. The 4-position is often directed toward the solvent-exposed region of protein binding pockets, making it an ideal site for linker attachment without inducing steric clashes that disrupt target affinity. Conversely, the 6-position, often buried deeper within hydrophobic pockets, is functionalized with an ethynyl group. The linear, cylindrical geometry of the alkyne minimizes steric perturbation while providing a highly reactive bioorthogonal handle[2].
Quantitative Data Summary
| Property | Specification |
| IUPAC Name | Methyl 6-ethynyl-1H-indole-4-carboxylate |
| CAS Number | 2870652-93-8[4] |
| Molecular Formula | C₁₂H₉NO₂[5] |
| Molecular Weight | 199.2054 g/mol [1] |
| Physical State | Solid (typically white to off-white powder) |
| Storage Conditions | Room Temperature (RT), protect from moisture/light[5] |
| Solubility | Soluble in DMSO, DMF, and moderately in Methanol |
Synthetic Methodology: Sonogashira Cross-Coupling
The synthesis of methyl 6-ethynyl-1H-indole-4-carboxylate is achieved through a two-step sequence: a Sonogashira cross-coupling followed by desilylation [6].
The Causality of the Synthetic Design
Direct coupling of a terminal alkyne (like acetylene gas) is difficult to control and often leads to oxidative Glaser homocoupling (alkyne-alkyne dimerization). To prevent this, Trimethylsilylacetylene (TMS-acetylene) is used as a protected surrogate.
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Pd(PPh₃)₂Cl₂ (Catalyst): Undergoes oxidative addition into the C-Br bond of the starting indole[7].
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CuI (Co-catalyst): Reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which rapidly transmetalates with the palladium complex[6].
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Triethylamine (TEA): Acts as both the base (to neutralize the generated HX acid) and the solvent[6].
Fig 1: Two-step Sonogashira coupling and desilylation synthesis of the target compound.
Step-by-Step Protocol: Synthesis & Isolation
Step 1: Sonogashira Coupling
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Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq) in anhydrous 1,4-dioxane and Triethylamine (TEA) (1:1 v/v).
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Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). Stir for 5 minutes at room temperature to ensure homogenization.
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Alkyne Addition: Dropwise add Trimethylsilylacetylene (1.5 eq).
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Reaction: Heat the mixture to 70 °C and stir for 12–16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the starting material spot should completely disappear, replaced by a lower-polarity fluorescent spot[2].
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Workup: Filter the mixture through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.
Step 2: Desilylation
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Reagent Addition: Dissolve the crude intermediate in Methanol. Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours. Alternatively, use TBAF (1.1 eq) in THF at 0 °C.
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Quenching: Quench the reaction with saturated aqueous NH₄Cl.
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Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Purify via silica gel flash chromatography to yield the pure methyl 6-ethynyl-1H-indole-4-carboxylate. Self-Validation: LC-MS should confirm the mass [M+H]⁺ = 200.2 m/z.
Applications in Bioorthogonal Chemistry (CuAAC)
Introduced by K.B. Sharpless in 2001, "click chemistry" encompasses reactions that are modular, wide in scope, and generate minimal byproducts[3]. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier click reaction, forming a stable 1,2,3-triazole linkage[8].
Because the ethynyl group of methyl 6-ethynyl-1H-indole-4-carboxylate is completely inert to biological nucleophiles (amines, thiols, hydroxyls), it is an ideal handle for Activity-Based Protein Profiling (ABPP) [9]. Once the indole probe binds covalently or non-covalently to its protein target in live cells, the cells are lysed, and an azide-functionalized reporter (e.g., Azide-PEG4-Biotin) is "clicked" onto the alkyne handle for downstream LC-MS/MS proteomics.
Fig 2: Activity-Based Protein Profiling (ABPP) workflow utilizing CuAAC click chemistry.
Step-by-Step Protocol: CuAAC in Biological Lysates
The Causality of the Click Reagents: Free Copper(I) is highly toxic to proteins as it catalyzes the formation of Reactive Oxygen Species (ROS) via the Fenton reaction. To prevent protein degradation during the click reaction, THPTA (a water-soluble tris(triazolyl)methylamine ligand) is used to coordinate and stabilize Cu(I). Sodium Ascorbate is used as a mild reducing agent to continuously reduce Cu(II) from CuSO₄ to the active Cu(I) catalytic species in situ[9].
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Lysate Preparation: Adjust the protein concentration of the probe-treated cell lysate to 2.0 mg/mL in PBS (pH 7.4). Transfer 1 mL of lysate to a microcentrifuge tube.
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Reporter Addition: Add Azide-PEG4-Biotin (final concentration: 100 µM).
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Catalyst Pre-mixing (Critical Step): In a separate tube, pre-mix CuSO₄ (final reaction concentration: 1 mM) and THPTA ligand (final concentration: 100 µM). Self-Validation: The solution will turn a faint blue/green, indicating the formation of the Cu-THPTA complex.
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Initiation: Add the Cu-THPTA complex to the lysate. Immediately add freshly prepared Sodium Ascorbate (final concentration: 1 mM) to initiate the reaction.
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Incubation: Rotate the mixture end-over-end at room temperature for 1 hour in the dark.
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Precipitation: Quench the reaction by adding 4 volumes of ice-cold Methanol, 1.5 volumes of Chloroform, and 3 volumes of ddH₂O. Centrifuge at 14,000 x g for 5 minutes to precipitate the clicked proteins at the aqueous-organic interface[2].
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Washing: Carefully aspirate the liquid, wash the protein pellet twice with ice-cold Methanol, and air-dry before resuspending in SDS buffer for Streptavidin enrichment.
References
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Kolab Shop. "methyl 6-ethynyl-1H-indole-4-carboxylate". KOLAB. [Link]
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ACS Publications. "HDAC11 Inhibition as a Potential Therapeutic Strategy for AML: Target Identification, Lead Discovery, Antitumor Potency, and Mechanism Investigation". Journal of Medicinal Chemistry.[Link]
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Scripps Research Magazine. "Click chemistry". Scripps Research.[Link]
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ACS Publications. "Introduction: Click Chemistry". Chemical Reviews.[Link]
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Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition". Organic-Chemistry.org.[Link]
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Wikipedia. "Sonogashira coupling". Wikipedia, The Free Encyclopedia.[Link]
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PMC. "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis". STAR Protocols.[Link]
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- 4. methyl 6-ethynyl-1H-indole-4-carboxylate | 2870652-93-8 [sigmaaldrich.com]
- 5. 기타수입시약 > methyl 6-ethynyl-1H-indole-4-carboxylate | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
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